2,6-Diphenylpyridine functions as a tridentate ligand in organogold(III) chemistry. This means it can bind to a central gold(III) atom through three donor atoms, forming a stable complex. The specific donor atoms in this case are the two nitrogen atoms from the pyridine ring and one of the carbon atoms from each of the phenyl groups [].
The tridentate nature of 2,6-diphenylpyridine allows for the formation of stable and well-defined gold complexes, which is crucial for studying their properties and potential applications in various fields [].
2,6-Diphenylpyridine readily accepts an electron from alkali metals, such as lithium, in tetrahydrofuran (THF) solution. This process results in the formation of a radical anion, which is a molecule with an unpaired electron [].
The radical anion formed from 2,6-diphenylpyridine exhibits strong reducing properties, making it a valuable tool for various synthetic reactions in organic chemistry [].
2,6-Diphenylpyridine is an organic compound with the molecular formula C₁₇H₁₃N. It features a pyridine ring substituted at the 2 and 6 positions with phenyl groups. This structure contributes to its unique electronic and photophysical properties, making it a subject of interest in various chemical research fields. The compound exhibits notable fluorescence characteristics, which have led to its application in sensor technology and materials science.
2,6-Diphenylpyridine's primary mechanism of action in scientific research lies in its ability to bind to metal centers in organogold(III) complexes through its tridentate ligand functionality. The specific mechanism of action within these complexes would depend on the research goals and the nature of the attached organogold fragment [].
The synthesis of 2,6-diphenylpyridine can be achieved through various methods:
2,6-Diphenylpyridine finds applications across several domains:
Studies on 2,6-diphenylpyridine have explored its interactions with various cations and anions. For example, it has been shown to selectively bind silver ions, resulting in enhanced fluorescence—a property utilized in sensor design. The interaction mechanisms often involve charge transfer processes that are sensitive to environmental changes such as pH .
Several compounds share structural similarities with 2,6-diphenylpyridine. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,4-Diphenylpyridine | Two phenyl groups at positions 2 and 4 | Different electronic properties due to substitution pattern |
4-Diphenylpyridine | One phenyl group at position 4 | Less sterically hindered compared to 2,6-diphenylpyridine |
1,10-Phenanthroline | Contains a fused ring system | Exhibits strong chelating ability with metals |
2-Pyridylphenol | A pyridine ring with a phenolic hydroxyl group | Enhanced solubility and reactivity due to hydroxyl group |
These compounds differ primarily in their electronic properties and coordination capabilities due to variations in substitution patterns and functional groups.
The Suzuki-Miyaura methodology has emerged as the predominant synthetic route for the preparation of 2,6-diphenylpyridine, offering exceptional versatility and efficiency in carbon-carbon bond formation. This palladium-catalyzed cross-coupling reaction enables the systematic construction of the diphenylpyridine framework through the coupling of pyridine-based halides with phenylboronic acid derivatives. The three isomers, including 2,6-diphenylpyridine along with 2,5-diphenylpyridine and 3,5-diphenylpyridine, have been successfully synthesized using this methodology based on palladium catalysis. The synthetic procedure has been optimized for water-organic solvent systems, providing enhanced reaction efficiency and environmental compatibility.
Recent developments in catalyst design have significantly improved the efficiency of Suzuki-Miyaura reactions for 2,6-diphenylpyridine synthesis. A particularly noteworthy advancement involves the development of iron-parts per million-palladium on carbon catalysts combined with dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl) phosphine, which facilitates cross-coupling reactions with palladium levels as low as 180 parts per million. This catalyst system demonstrates exceptional performance in coupling aryl boronic acids and aryl neopentyl-1,3-diol boronic esters with various aryl halides, including challenging inactivated aryl chlorides. The recovered iron-parts per million-palladium on carbon catalyst maintains sustained catalytic activity over four consecutive runs, indicating minimal performance decline and suggesting significant potential for industrial applications.
The mechanistic understanding of these reactions has been enhanced through comprehensive computational and experimental studies that elucidate the relationship between catalyst structure and reaction efficiency. These investigations have revealed critical factors governing the selectivity and yield of 2,6-diphenylpyridine formation, particularly in the context of regioselective diarylation processes. The optimization of reaction conditions, including temperature, solvent selection, and catalyst loading, has resulted in substantial improvements in both reaction rates and product yields.
Heterogeneous palladium-catalyzed polycondensation represents an innovative approach for incorporating 2,6-diphenylpyridine moieties into polymer structures, particularly in the synthesis of poly(ether ketone amide)s containing 4-aryl-2,6-diphenylpyridine units. This methodology employs magnetic nanoparticles-supported bidentate phosphine palladium complexes as catalysts, specifically iron oxide at silicon dioxide-2-phosphine-palladium dichloride systems, which enable efficient carbonylative polymerization of aromatic diiodides with ether ketone units, aromatic diamines bearing pyridine groups, and carbon monoxide.
The polymerization reactions are conducted in N,N-dimethylacetamide at 120 degrees Celsius using 1,8-diazabicyclo-7-undecene as the base, generating poly(ether ketone amide)s with inherent viscosities reaching up to 0.79 deciliters per gram. The resulting polymers demonstrate excellent solubility in numerous organic solvents and exhibit glass transition temperatures between 219 and 257 degrees Celsius, with 10 percent weight loss temperatures ranging from 467 to 508 degrees Celsius in nitrogen atmosphere. These polymers can be processed into transparent, flexible, and mechanically robust films with tensile strengths of 86.4 to 113.7 megapascals, tensile moduli of 2.34 to 3.19 gigapascals, and elongations at break of 5.2 to 6.9 percent.
A particularly significant advantage of this heterogeneous catalytic system lies in its recyclability and practical implementation. The heterogeneous palladium catalyst can be conveniently recovered from reaction mixtures through simple application of an external magnet and successfully recycled up to eight times without significant loss of catalytic activity. This catalytic system addresses fundamental challenges in palladium catalyst recovery and reuse while avoiding the use of excess triphenylphosphine and preventing the formation of palladium black.
The development of potassium hydroxide-promoted [4+2] condensation reactions represents an emerging synthetic strategy that leverages renewable lignin-derived starting materials for the construction of pyridine-containing heterocycles. While specific methodologies for 2,6-diphenylpyridine synthesis through this approach require further investigation, related research has demonstrated the feasibility of potassium hydroxide-promoted synthesis of 1,5-diketones, which serve as crucial intermediates in pyridine formation. The mechanism involves initial nucleophilic attack followed by Michael addition and hydrolysis reactions to generate enol intermediates, which subsequently undergo tautomerization to afford the desired 1,5-diketone products.
The transformation of lignin beta-oxygen-4 model compounds into nitrogen-containing heterocycles has been successfully demonstrated through one-pot multicomponent strategies that achieve yields up to 95 percent using 2-aminopyridine as a nitrogen source. This transformation involves highly coupled cleavage of carbon-oxygen bonds, tertiary carbon-hydrogen bond oxidative activation, and intramolecular dehydrative coupling reactions for the construction of nitrogen-heterobicyclic ring systems. The methodology provides a petroleum-independent route for the synthesis of value-added fine chemicals and pharmaceutical molecules, establishing a bridge between renewable lignin resources and heterobicyclic aromatic compounds.
X-ray diffraction analysis has provided comprehensive insights into the crystal engineering aspects of 2,6-diphenylpyridine, revealing distinctive structural features that differentiate this isomer from other diphenylpyridine variants. The crystallographic data demonstrate that 2,6-diphenylpyridine exhibits weak carbon-hydrogen to pi interactions, which significantly influence its crystalline packing arrangements. The compound crystallizes in an orthorhombic cell system, which is markedly different from the monoclinic cell structure observed for 3,5-diphenylpyridine.
The crystal structure analysis reveals specific intermolecular interactions that govern the solid-state organization of 2,6-diphenylpyridine molecules. These interactions include weak hydrogen bonding patterns and pi-pi stacking arrangements that contribute to the overall crystalline stability. The dihedral angles between the pyridine ring and the phenyl substituents have been precisely determined through X-ray crystallographic measurements, providing crucial information about the conformational preferences of the molecule in the solid state.
Comparative crystallographic studies of the three diphenylpyridine isomers have revealed that 2,6-diphenylpyridine demonstrates significantly different packing arrangements compared to its 2,5- and 3,5-substituted counterparts. The X-ray data indicate that the crystalline 2,5-diphenylpyridine isomer exhibits significantly lower volatility than the other isomers, while identical volatilities of the liquid phase have been observed for all three isomers. These structural differences have important implications for the physical properties and potential applications of these compounds.
The crystal engineering principles governing 2,6-diphenylpyridine have been further elucidated through detailed analysis of the molecular packing patterns and intermolecular force distributions. The understanding of these structural features has proven valuable for designing related compounds with tailored properties for specific applications in materials science and electronic devices.
Comprehensive multinuclear nuclear magnetic resonance spectroscopy has provided detailed structural confirmation and assignment of 2,6-diphenylpyridine, with both proton and carbon-13 nuclear magnetic resonance spectra thoroughly characterized across different magnetic field strengths. The proton nuclear magnetic resonance spectrum of 2,6-diphenylpyridine recorded at 89.56 megahertz in deuterated chloroform reveals distinctive chemical shift patterns that enable unambiguous identification of the compound. The spectrum exhibits characteristic aromatic proton signals with chemical shifts ranging from 7.424 to 8.205 parts per million, with the most downfield signals corresponding to the pyridine ring protons.
High-resolution proton nuclear magnetic resonance analysis at 399.65 megahertz provides enhanced spectral resolution and more precise chemical shift assignments. The detailed spectral data reveal complex multipicity patterns with chemical shifts at 8.166, 8.163, 8.157, 8.149, 8.145, 8.142, and 8.137 parts per million for the pyridine region, and extensive phenyl ring signals between 7.400 and 7.800 parts per million. The integration patterns confirm the expected 1:2 ratio of pyridine to phenyl protons, consistent with the 2,6-disubstitution pattern.
Carbon-13 nuclear magnetic resonance spectroscopy at 101 megahertz in deuterated chloroform provides complementary structural information with chemical shifts that confirm the aromatic carbon framework. The spectrum exhibits signals characteristic of both pyridine and phenyl carbon environments, with the pyridine carbon atoms appearing in distinct chemical shift regions that reflect their unique electronic environments. The carbon-13 nuclear magnetic resonance data demonstrate chemical shifts at 139.3, 139.2, 129.0, 128.7, 126.8, 112.9, and 109.4 parts per million, which correspond to the various aromatic carbon positions in the molecule.
Nuclear Magnetic Resonance Parameter | Value | Conditions |
---|---|---|
Proton chemical shifts (pyridine region) | 8.137-8.205 ppm | 89.56 MHz, CDCl₃ |
Proton chemical shifts (phenyl region) | 7.400-7.800 ppm | 89.56 MHz, CDCl₃ |
Carbon-13 chemical shifts | 109.4-139.3 ppm | 101 MHz, CDCl₃ |
Molecular ion mass | 231 | Mass spectrometry |
Ultraviolet-visible spectroscopy has revealed distinctive electronic transition characteristics of 2,6-diphenylpyridine that differentiate it from other diphenylpyridine isomers. The ultraviolet-visible spectrum of 2,6-diphenylpyridine exhibits characteristic pi to pi-star transitions with absorption maxima that reflect the extended conjugation between the pyridine ring and the phenyl substituents. Comparative spectroscopic analysis indicates that 2,6-diphenylpyridine demonstrates different absorption band positions compared to the 2,5-diphenylpyridine isomer, which shows a shift in the absorption band to higher wavelengths.
The fluorescence properties of 2,6-diphenylpyridine have been extensively characterized as part of comprehensive studies examining its potential applications as a fluorescent molecular sensor. These investigations have revealed that 2,6-diphenylpyridine derivatives demonstrate significant fluorescence characteristics that can be utilized for monitoring photopolymerization processes and other chemical transformations. The fluorescence spectral profiling has shown that the position and intensity of emission bands are sensitive to environmental changes, making these compounds valuable for sensing applications.
Detailed spectroscopic measurements have been conducted across various solvents to evaluate the solvatochromic properties of 2,6-diphenylpyridine derivatives. These studies utilized the Dimroth-Reichardt solvent parameter set to analyze the relationship between solvent polarity and spectroscopic properties. The absorption and fluorescence measurements were performed in acetonitrile at 25 degrees Celsius using 10-millimeter-thick quartz cells, with fiber-optic cables made of polymethyl methacrylate optical fiber providing light transmission to the spectrometer.
The electronic absorption characteristics have been further analyzed through time-dependent density functional theory calculations, which provide theoretical support for the experimental observations. These computational studies have enhanced the understanding of the electronic structure and transition properties of 2,6-diphenylpyridine, contributing to the development of structure-property relationships that guide the design of related compounds with optimized photophysical properties.
Corrosive;Irritant;Environmental Hazard